Cas no 127074-06-0 (1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester)
Technical Introduction:
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester is a fluorinated pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The ethyl ester moiety improves solubility and facilitates further functionalization under mild conditions. This compound serves as a versatile intermediate in the development of agrochemicals, pharmaceuticals, and specialty materials. Its structural features, including the electron-withdrawing trifluoromethyl group and the reactive pyrrole core, enable selective modifications for tailored applications. High purity and consistent quality ensure reliable performance in synthetic workflows.

127074-06-0 structure
Product name:1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester
- 127074-06-0
- ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- EN300-6482983
- Z3333535433
- Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- CHEMBL4901542
-
- Inchi: InChI=1S/C9H10F3NO2/c1-3-15-8(14)7-6(9(10,11)12)5(2)4-13-7/h4,13H,3H2,1-2H3
- InChI Key: LWMRUFRJVPJQFU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 221.06636305Da
- Monoisotopic Mass: 221.06636305Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 42.1Ų
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR028PYF-50mg |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 50mg |
$325.00 | 2025-02-16 | |
Aaron | AR028PYF-2.5g |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 2.5g |
$2566.00 | 2025-02-16 | |
1PlusChem | 1P028PQ3-500mg |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 500mg |
$971.00 | 2024-07-09 | |
Aaron | AR028PYF-100mg |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 100mg |
$474.00 | 2025-02-16 | |
1PlusChem | 1P028PQ3-2.5g |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 2.5g |
$2346.00 | 2024-07-09 | |
1PlusChem | 1P028PQ3-250mg |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 250mg |
$638.00 | 2024-07-09 | |
1PlusChem | 1P028PQ3-5g |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 5g |
$3439.00 | 2024-07-09 | |
1PlusChem | 1P028PQ3-100mg |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 100mg |
$465.00 | 2024-07-09 | |
Aaron | AR028PYF-5g |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 5g |
$3782.00 | 2023-12-16 | |
Aaron | AR028PYF-500mg |
ethyl4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
127074-06-0 | 95% | 500mg |
$1036.00 | 2025-02-16 |
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-(trifluoromethyl)-, ethyl ester Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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